(2-(tert-Butyl)-6-fluoropyridin-4-yl)boronic acid
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Overview
Description
(2-(tert-Butyl)-6-fluoropyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a fluorine atom and a tert-butyl group on the pyridine ring enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(tert-Butyl)-6-fluoropyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions are generally mild, often conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor systems to ensure precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-(tert-Butyl)-6-fluoropyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In organic synthesis, (2-(tert-Butyl)-6-fluoropyridin-4-yl)boronic acid is used as a building block for the construction of complex molecules. Its ability to participate in Suzuki–Miyaura coupling makes it a versatile reagent for the formation of biaryl structures .
Biology and Medicine: The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components .
Mechanism of Action
The mechanism of action of (2-(tert-Butyl)-6-fluoropyridin-4-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
- 4-tert-Butylphenylboronic acid
- 4-tert-Butylbenzeneboronic acid
- (p-tert-Butylphenyl)boronic acid
Comparison: While (2-(tert-Butyl)-6-fluoropyridin-4-yl)boronic acid shares similarities with other boronic acids, its unique structure, featuring both a fluorine atom and a tert-butyl group on the pyridine ring, provides distinct reactivity and selectivity advantages. These features make it particularly valuable in applications requiring high precision and efficiency .
Properties
Molecular Formula |
C9H13BFNO2 |
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Molecular Weight |
197.02 g/mol |
IUPAC Name |
(2-tert-butyl-6-fluoropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H13BFNO2/c1-9(2,3)7-4-6(10(13)14)5-8(11)12-7/h4-5,13-14H,1-3H3 |
InChI Key |
WACJAXUGEQUPGC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)F)C(C)(C)C)(O)O |
Origin of Product |
United States |
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